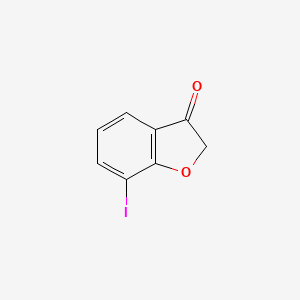

7-Iodobenzofuran-3(2H)-one

描述

Significance of Iodinated Benzofuran-3(2H)-ones as Versatile Synthetic Intermediates

The introduction of an iodine atom onto the benzofuran-3(2H)-one framework, as in 7-Iodobenzofuran-3(2H)-one, significantly enhances its utility as a synthetic intermediate. The carbon-iodine bond is a highly effective functional handle for a variety of cross-coupling reactions. researchgate.net This reactivity is crucial for molecular diversification, allowing chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision.

The enhanced reactivity of iodo-substituted aromatics compared to their bromo- or chloro-counterparts makes them preferred substrates in many catalytic processes. This is particularly true for palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and carbonylative coupling reactions. researchgate.netnih.gov This capability enables the straightforward introduction of aryl, alkynyl, and vinyl groups, facilitating the assembly of complex derivatives from a common iodinated precursor. researchgate.net This strategic placement of iodine unlocks pathways for creating libraries of compounds for drug discovery and materials science. nih.gov

Structural Features and Reactivity Potential of the Benzofuran-3(2H)-one Core

The benzofuran-3(2H)-one core is defined by a bicyclic system where a benzene (B151609) ring is fused to a five-membered furan (B31954) ring. researchgate.net Key structural features include a carbonyl group (ketone) at position 3 and an adjacent methylene (B1212753) group (CH2) at position 2. This arrangement dictates the molecule's reactivity.

The primary sites for chemical transformation are:

The Carbonyl Group: This group can undergo typical ketone reactions, such as reduction to a secondary alcohol.

The α-Methylene Group: The protons on the carbon at position 2 are acidic and can be removed by a base. The resulting enolate is a key intermediate in condensation reactions, most notably with aldehydes to form 2-benzylidenebenzofuran-3(2H)-ones, commonly known as aurones. nih.gov

The Aromatic Ring: The benzene portion of the molecule can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The presence of the iodine atom in this compound, however, primarily directs reactivity towards cross-coupling reactions at that site.

The combination of these reactive sites makes the benzofuran-3(2H)-one scaffold a versatile platform for generating structural diversity.

Overview of Research Trajectories Involving this compound

Research involving this compound primarily leverages its status as a functionalized building block for more complex, high-value molecules, particularly in the realm of medicinal chemistry.

A significant research trajectory involves its use as a precursor for novel heterocyclic hybrids. For instance, derivatives of this compound have been used to synthesize geminal bis-triazoles. In a notable study, 2,2-diazido-7-iodo-5-methylbenzofuran-3(2H)-one was synthesized and subsequently reacted with various terminal alkynes via a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a series of 2,2-bis(1H-1,2,3-triazol-1-yl)benzofuran-3(2H)-one derivatives. researchgate.net These compounds were then evaluated for their antimicrobial properties, demonstrating a clear path from the iodinated scaffold to potentially therapeutic agents. researchgate.net

Another key area of investigation is the development of imaging agents for medical diagnostics. While direct studies on the 7-iodo isomer are emerging, research on the closely related 5-iodobenzofuran-3(2H)-one provides strong precedent. This isomer has been used to create fluorinated and iodinated aurone (B1235358) derivatives for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging of β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov This application highlights the potential of the this compound scaffold in the development of new diagnostic tools for neurodegenerative diseases.

The synthesis of the scaffold itself is also an area of interest. A plausible synthetic route begins with commercially available 3-iodophenol, which can be converted to a 7-iodocoumarin derivative. nih.gov These coumarins can then undergo rearrangement to form the corresponding benzofuran (B130515), establishing a clear synthetic pathway to the 7-substituted framework. nih.gov

Below are data tables detailing the properties of the compound and key research findings.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 20143-57-1 | bldpharm.com |

| Molecular Formula | C₈H₅IO₂ | chemspider.com |

| Molecular Weight | 260.03 g/mol | chemspider.com |

| Class | Organic Building Block, Ketone, Iodide, Benzofuran | bldpharm.com |

Research Findings

Table 2: Synthesis of 7-Iodocoumarin Precursor from 3-Iodophenol This reaction represents a key step in a potential synthesis of the this compound core, proceeding through a coumarin (B35378) intermediate.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield | Reference |

|---|

Table 3: Synthesis of 2,2-bis-Triazole Derivatives from a this compound Precursor This table outlines the use of a 7-iodobenzofuranone derivative in synthesizing complex heterocyclic compounds for biological screening. The starting material is 2,2-Diazido-7-iodo-5-methylbenzofuran-3(2H)-one.

| Alkyne Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Ethynyl-N,N-dimethylaniline | CuSO₄·5H₂O, Sodium Ascorbate, H₂O/t-BuOH (1:1), rt, 3h | 2,2-bis((4-(dimethylamino)phenyl)-1H-1,2,3-triazol-1-yl)-7-iodo-5-methylbenzofuran-3(2H)-one | 62% | researchgate.net |

| 1-Ethynyl-4-fluorobenzene | CuSO₄·5H₂O, Sodium Ascorbate, H₂O/t-BuOH (1:1), rt, 3h | 2,2-bis((4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-7-iodo-5-methylbenzofuran-3(2H)-one | 61% | researchgate.net |

| 1-Ethynyl-4-methoxybenzene | CuSO₄·5H₂O, Sodium Ascorbate, H₂O/t-BuOH (1:1), rt, 3h | 7-Iodo-2,2-bis((4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)-5-methylbenzofuran-3(2H)-one | 63% | researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-iodo-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVGJABRPNYHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Iodobenzofuran 3 2h One and Analogous Structures

De Novo Synthesis of the Benzofuran-3(2H)-one Scaffold

The construction of the fundamental benzofuran-3(2H)-one ring system is a critical first step. Chemists have developed several elegant methods to achieve this, primarily through intramolecular cyclization and multicomponent reactions.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful and widely used strategy for the synthesis of benzofuran-3(2H)-ones. These reactions typically involve the formation of a carbon-oxygen bond to close the five-membered heterocyclic ring. A variety of catalysts and reaction conditions have been employed to facilitate this transformation.

One notable approach involves the use of transition metal catalysts. For instance, a dual-metal relay catalysis system combining rhodium and palladium has been successfully used. organic-chemistry.orgacs.org This method facilitates an enantioselective 1,2-addition followed by an intramolecular C-O coupling, yielding quaternary carbon-containing benzofuran-3(2H)-ones in good yields and high enantioselectivity. organic-chemistry.org Another strategy employs rhodium(II) catalysis for the oxy-alkynylation of carbenes, providing a route to C2-quaternary alkyne-substituted benzofuran-3-ones. organic-chemistry.org Furthermore, rhodium/cobalt relay catalysis has been utilized for the C-H functionalization and annulation of N-aryloxyacetamides with propiolic acids to construct benzofuran-3(2H)-one scaffolds with a quaternary center. organic-chemistry.org

Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones also presents a viable route to benzofuran (B130515) derivatives. thieme-connect.com Additionally, catalyst-free methods, such as visible-light-driven cyclization of aromatic diazo compounds, have been developed for the synthesis of dihydroaurones, which are derivatives of benzofuran-3(2H)-one. organic-chemistry.org N-Heterocyclic carbenes have also been shown to efficiently catalyze intramolecular nucleophilic substitution reactions to produce benzofuranones. organic-chemistry.org

The intramolecular Heck reaction is another valuable tool. For example, the coupling of 3-iodotyrosine with 2-phenylbutenoic acid, followed by an intramolecular Heck reaction, has been investigated as a route to benzofuranones, although with challenges in stereocontrol. researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like benzofuran-3(2H)-ones from simple starting materials in a single step. researchgate.net These reactions are highly valued for their ability to rapidly build molecular complexity.

A rhodium(III)-catalyzed three-component synthesis has been developed to access structurally diverse benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters. This reaction proceeds via a cascade of C-H/C-C bond activation and annulation of salicylaldehydes, cyclopropanols, and alkyl alcohols. researchgate.net The choice of solvent, such as methanol, was found to be crucial for the success of this transformation. researchgate.net

Iron(III) chloride (FeCl3) and methanesulfonic acid (MeSO3H) have also been utilized to promote multicomponent reactions for the synthesis of various furan (B31954) analogues. rsc.org For example, a mixture of a cyclic dicarbonyl compound, an arylglyoxal monohydrate, and a phenol (B47542) can be refluxed in the presence of FeCl3 to afford the corresponding furan-containing products. rsc.org

Regioselective Iodination Techniques for the Benzofuran-3(2H)-one System

Once the benzofuran-3(2H)-one scaffold is in hand, the next critical step is the regioselective introduction of an iodine atom at the C-7 position. This is typically achieved through electrophilic iodination, where the choice of iodinating agent and catalyst is key to controlling the position of substitution.

Direct Electrophilic Iodination at C-7

Direct electrophilic iodination is a common method for introducing iodine onto an aromatic ring. The electron-rich nature of the benzofuranone system makes it susceptible to attack by electrophilic iodine sources.

N-Iodosuccinimide (NIS) is a widely used and versatile reagent for electrophilic iodination due to its ease of handling and reactivity. organic-chemistry.orgwikipedia.orgsioc-journal.cn It can effectively iodinate a variety of aromatic and heteroaromatic compounds under mild conditions. organic-chemistry.org The reactivity of NIS can be enhanced by the use of an acid catalyst. For instance, the combination of NIS and a catalytic amount of trifluoroacetic acid allows for the regioselective iodination of substituted aromatic compounds with excellent yields and short reaction times. organic-chemistry.org Similarly, p-toluenesulfonic acid has been used in conjunction with NIS for the iodination of phenols. researchgate.net

In a specific example, the reaction of a benzofuran-3(2H)-one with NIS in acetonitrile (B52724) can lead to the desired iodinated product. commonorganicchemistry.com The reaction progress can be monitored by thin-layer chromatography, and the product can be isolated and purified using standard techniques like flash chromatography. commonorganicchemistry.com

| Reagent/Catalyst | Substrate | Conditions | Outcome |

| N-Iodosuccinimide (NIS) | Methoxy- or methyl-substituted aromatics | Catalytic trifluoroacetic acid, mild conditions | Regioselective iodination, excellent yields organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Phenols | p-Toluenesulfonic acid | Iodination researchgate.net |

| N-Iodosuccinimide (NIS) | Benzofuran-3(2H)-one | Acetonitrile, reflux | Iodinated product commonorganicchemistry.com |

Metal catalysts can significantly influence the reactivity and selectivity of iodination reactions. Various metal salts have been explored to activate NIS and other iodine sources for the efficient iodination of aromatic systems.

Iron(III)-Catalyzed Iodination: Iron(III) salts, such as iron(III) chloride (FeCl₃), can act as Lewis acids to activate NIS, enabling the iodination of even deactivated aromatic compounds. organic-chemistry.org Iron(III) triflimide, generated in situ from iron(III) chloride, is a powerful Lewis acid that has been used for the efficient iodination of a wide range of arenes with NIS under mild conditions. organic-chemistry.orgacs.org This method has been applied in the synthesis of indolines and dihydrobenzofurans through a one-pot, two-step process involving iron(III)-catalyzed aryl ring activation followed by copper(I)-catalyzed C-N or C-O bond formation. aablocks.com

Silver(I)-Catalyzed Iodination: Silver(I) catalysts, such as silver(I) triflimide, offer a milder alternative for NIS activation. organic-chemistry.org This approach is particularly useful for highly activated substrates like phenols, as it can prevent over-iodination that is sometimes observed with stronger Lewis acids like iron(III) catalysts. organic-chemistry.org The silver(I)-catalyzed method is suitable for a wide range of anisoles, anilines, acetanilides, and phenol derivatives, and has been used for the late-stage iodination of biologically active compounds. organic-chemistry.orgorganic-chemistry.org Microwave-assisted silver-catalyzed decarboxylative iodination of aromatic carboxylic acids has also been reported. mdpi.com

Indium(III)-Catalyzed Iodination: Indium(III) halides have been shown to catalyze the hydroalkoxylation of ortho-alkynylphenols to produce benzofurans. researchgate.net While direct indium-catalyzed iodination of the benzofuranone ring at C-7 is less commonly cited in the initial search results, indium(III) catalysts are known to be effective in various halogenation reactions, including the reductive iodination of carboxylic acids. organic-chemistry.org

| Catalyst | Iodine Source | Substrate | Key Features |

| Iron(III) triflimide | NIS | Arenes | Powerful Lewis acid activation, mild conditions organic-chemistry.orgacs.org |

| Iron(III) chloride | NIS | Deactivated aromatics | Lewis acid activation organic-chemistry.org |

| Silver(I) triflimide | NIS | Anisoles, anilines, phenols | Mild activation, prevents over-iodination organic-chemistry.orgorganic-chemistry.org |

| Silver(I) carbonate | I₂ | Aromatic carboxylic acids | Microwave-assisted decarboxylative iodination mdpi.com |

| Indium(III) halides | ortho-Alkynylphenols | Catalyzes hydroalkoxylation to form benzofurans researchgate.net |

Transition Metal-Catalyzed Synthesis of Substituted Benzofuran-3(2H)-ones

Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective routes to complex molecular architectures like benzofuran-3(2H)-ones. Catalysts based on palladium, copper, nickel, and rhodium have been extensively developed for this purpose.

Palladium catalysts are highly versatile for constructing benzofuran-3(2H)-one scaffolds through various reaction pathways.

One prominent method is the palladium(II)-catalyzed spirocyclic transformation of 2-aryloxymethyl-1,4-naphthoquinones. acs.orgacs.org This reaction proceeds under optimized conditions using palladium(II) acetate, a pyridine-based ligand, and an acid in acetic acid at elevated temperatures to form spiro[benzofuran-3,2′-naphthoquinones]. acs.orgacs.org The yields are notably dependent on the substitution pattern of the aryloxy group. acs.org

Cascade reactions, where multiple bond-forming events occur in a single sequence, are also effectively catalyzed by palladium. A palladium-catalyzed dearomative arylation/oxidation reaction of (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oximes with iodobenzene (B50100) provides an efficient route to (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-one derivatives. rsc.org Additionally, palladium-catalyzed carbonylative Heck reactions have been developed to build benzofuran-3(2H)-one structures bearing a C2 quaternary center. researchgate.net In a dual-metal system, a palladium-catalyzed intramolecular C-O coupling serves as the final step to form the benzofuranone ring after an initial rhodium-catalyzed addition. organic-chemistry.org

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Spirocyclization | Pd(OAc)₂, 3,5-dichloropyridine, TFA | 2-Aryloxymethyl-1,4-naphthoquinones | 2H,3′H-Spiro[benzofuran-3,2′-naphthoquinones] | acs.org |

| Dearomative Arylation/Oxidation | Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃ | (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oximes, Iodobenzenes | 2-Aryl-2-substituted-benzofuran-3(2H)-ones | rsc.org |

| Carbonylative Heck Reaction | Pd(OAc)₂, dppp, Mo(CO)₆ | o-Iodophenols, Allenes | Benzofuran-3(2H)-ones with C2 quaternary center | researchgate.net |

| Intramolecular C-O Coupling | Pd(dba)₂, X-Phos, K₃PO₄ | Intermediate from Rh-catalyzed 1,2-addition | gem-Diaryl benzofuran-3(2H)-ones | organic-chemistry.org |

Copper catalysis offers an economical and efficient alternative for synthesizing benzofuranone cores, often through annulation strategies.

A notable example is the copper-catalyzed tandem oxidative annulation for constructing tetracyclic 3-spirooxindole benzofuranones. nih.govfigshare.com This one-pot protocol is highly atom- and step-economical, forming a quaternary carbon center, two new cycles, and four new bonds under simple, ligand-free conditions. nih.govfigshare.com Copper catalysts also facilitate [4+2] annulation reactions between ketoxime acetates and acetoacetanilide (B1666496) to produce benzofuro[2,3-c]pyridines, demonstrating the utility of this method for fused heterocyclic systems. rsc.org

Furthermore, copper-catalyzed multicomponent reactions provide a direct entry to functionalized benzofurans, which can be precursors to benzofuranones. An oxa-Michael/arylation/vinylation cascade involving o-iodophenols, allenes, and dichloromethane (B109758) showcases the complexity achievable in a single pot with copper catalysis. acs.org

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Tandem Oxidative Annulation | Cu(OAc)₂, K₂CO₃, O₂ | N-Aryl-3-hydroxy-2-oxindoles, 1,3-Dicarbonyl compounds | Tetracyclic 3-spirooxindole benzofuranones | nih.gov |

| [4+2] Annulation | Cu(OAc)₂, DBU | Ketoxime acetates, Acetoacetanilide | Benzofuro[2,3-c]pyridines | rsc.org |

| Intramolecular Reaction | Cu(OAc)₂, Ligand | Aryl pinacol (B44631) boronic esters | Chiral dihydrobenzofuran-3-ols | rsc.org |

Nickel, being a more earth-abundant and less expensive metal, has emerged as a powerful catalyst for C-H functionalization and cross-coupling reactions to form benzofuranone structures.

A key strategy involves the nickel-catalyzed C-H/O-H dual functionalization of phenols with mandelic acids. researchgate.net This solvent-free protocol uses Ni(OTf)₂ as a catalyst to generate 3-aryl benzofuran-2(3H)-ones in good yields. researchgate.net The reaction proceeds through a Friedel-Crafts alkylation followed by an intramolecular esterification. researchgate.net Nickel catalysts are also effective in synthesizing chiral 2,3-dihydrobenzofurans from ortho-substituted aryl halides and in promoting intramolecular nucleophilic additions of aryl halides to ketones to form 3-aryl benzofurans. rsc.orgthieme.de

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| C-H/O-H Dual Functionalization | Ni(OTf)₂ | Phenols, Mandelic acids | 3-Aryl benzofuran-2(3H)-ones | researchgate.net |

| Intramolecular Nucleophilic Addition | Ni(cod)₂, PCy₃·HBF₄ | o-Halophenyl ketones | 3-Aryl benzofurans | thieme.de |

| Reductive Coupling | NiBr₂·diglyme, Ligand | ortho-Substituted aryl halides, Alkenes | Chiral 2,3-dihydrobenzofurans | rsc.org |

Rhodium catalysts excel in mediating C-H activation, carbonylation, and annulation reactions to afford benzofuranone derivatives.

The rhodium-catalyzed cyclic carbonylation of 2-alkynylphenols is a direct method to produce benzofuranones. rsc.org This reaction can proceed under water-gas shift reaction conditions, yielding both benzofuranones and coumarins. rsc.org Rhodium(III) catalysts are effective in the [3+2] annulation of N-phenoxyacetamides with alkenes via C-H functionalization, leading to cyclic 3-ethylidene-2,3-dihydrobenzofuran skeletons with high regioselectivity. rsc.org

In an elegant dual-metal relay catalysis, a rhodium/chiral sulfur-olefin complex catalyzes the enantioselective 1,2-addition of an arylboronic acid to an α-diketone precursor. organic-chemistry.org The resulting intermediate is then cyclized via palladium catalysis in the same pot to yield gem-diaryl benzofuran-3(2H)-ones with excellent enantioselectivity (up to 99% ee). organic-chemistry.org

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Cyclic Carbonylation | [RhCl(cod)]₂/dppb, CO, H₂O | 2-Alkynylphenols | Benzofuranones | rsc.org |

| Asymmetric 1,2-Addition | [Rh(cod)₂]BF₄, Chiral sulfur-olefin ligand | α-Diketones, Arylboronic acids | Intermediate for benzofuran-3(2H)-one synthesis | organic-chemistry.org |

| C-H Functionalization/[3+2] Annulation | [Cp*RhCl₂]₂, NaOAc | N-Phenoxyacetamides, Cyclopropylidenemethyl alkenes | Cyclic 3-ethylidene-2,3-dihydrobenzofurans | rsc.org |

One-Pot and Sequential Synthetic Strategies for 7-Iodobenzofuran-3(2H)-one

An asymmetric dual-metal relay catalysis provides a rapid and efficient one-pot synthesis of quaternary carbon-containing gem-diaryl benzofuran-3(2H)-ones. organic-chemistry.org This process combines a rhodium-catalyzed enantioselective 1,2-addition with a palladium-catalyzed intramolecular C-O coupling, achieving high yields and enantioselectivities. organic-chemistry.org

Copper catalysis has also been employed in a highly atom- and step-economical one-pot protocol. nih.gov A tandem oxidative annulation strategy under simple ligand-free copper-catalyzed conditions allows for the formation of complex tetracyclic 3-spirooxindole benzofuranones from simple starting materials. nih.govfigshare.com

Furthermore, metal-free one-pot syntheses have been achieved. A [4+1] annulation of para-quinone methides with bromonitromethane, followed by an oxidation/elimination sequence, efficiently synthesizes functionalized benzofuran-2(3H)-one derivatives in moderate to good yields under mild conditions. rsc.org Another one-pot method for synthesizing 3(2H)-benzofuranones proceeds via an intramolecular cyclization mediated by indium(III) chloride and 2-iodoxybenzoic acid. researchgate.net These strategies highlight the power of designing reaction cascades to build complex heterocyclic scaffolds efficiently. scholaris.ca

Directed Metalation Strategies in Benzofuranone Synthesis

Directed metalation, particularly directed ortho-metalation (DoM), stands as a potent and regioselective strategy for the synthesis of polysubstituted aromatic compounds. unilag.edu.ngnih.gov The methodology relies on the use of a directing metalation group (DMG), which coordinates to a strong organolithium or lithium amide base, facilitating the deprotonation of a specific, typically adjacent, C-H bond. nih.govcam.ac.uk This process generates a stabilized organolithium intermediate that can react with various electrophiles to introduce functionality at a predetermined position. nih.gov

Among the most powerful DMGs are oxygen-based groups, with the aryl O-carbamate group (specifically Ar-OCONEt₂) being particularly prominent due to its strong complexing ability. unilag.edu.ngacs.org The general DoM process involves treating a substrate bearing a DMG with a strong base, such as sec-butyllithium (B1581126) (sBuLi) in the presence of tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C). unilag.edu.ngnih.gov This leads to the formation of an ortho-lithiated species, which is then quenched with an electrophile to yield the 1,2-disubstituted product. nih.gov

A key variation of this strategy, crucial for the synthesis of the benzofuranone core, is lateral metalation. This approach targets a C-H bond on a carbon atom adjacent (lateral) to the aromatic ring. The choice of base can be critical in dictating the site of metalation. For instance, while sBuLi typically promotes ortho-metalation on the aromatic ring of an O-aryl carbamate (B1207046), using a different base like lithium diisopropylamide (LDA) can shift the reaction pathway. unilag.edu.ngacs.org

In the synthesis of benzofuran-2(3H)-ones, the lateral metalation of a 2-tolyl O-carbamate provides a foundational route. unilag.edu.ngnih.govacs.org When 2-tolyl O-carbamate is treated with LDA, deprotonation occurs preferentially at the benzylic methyl group rather than the aromatic ring. nih.govacs.org This generates a phenylacetamide intermediate, which upon acidic workup, undergoes hydrolysis and cyclization to furnish the benzo[b]furan-2(3H)-one structure. unilag.edu.ngacs.org This strategic shift from ortho to lateral metalation by simply changing the base highlights the versatility of the carbamate DMG. acs.org

To apply this strategy for the synthesis of a specifically substituted compound like this compound, one would start with a precursor such as 2-iodo-6-methylphenol. This starting material would first be converted to its corresponding N,N-diethylcarbamate. Subsequent treatment with LDA would induce lateral metalation at the methyl group, followed by cyclization to yield the target 7-iodobenzofuranone skeleton.

The table below summarizes the outcomes based on the choice of base for an O-aryl carbamate substrate.

| Substrate | Directing Group | Base/Conditions | Metalation Type | Intermediate/Product | Citation |

| O-phenyl N,N-diethylcarbamate | -OCONEt₂ | sBuLi/TMEDA, THF, -78 °C | Directed ortho-Metalation (DoM) | 2-lithiated O-phenyl carbamate | unilag.edu.ng |

| 2-tolyl O-carbamate | -OCONEt₂ | LDA | Lateral Metalation | Lithiated phenylacetamide | unilag.edu.ngnih.govacs.org |

| 2-tolyl O-carbamate | LDA | Lateral Metalation | Benzo[b]furan-2(3H)-one (after hydrolysis) | nih.govacs.org |

Reactivity and Derivatization Chemistry of 7 Iodobenzofuran 3 2h One

Chemical Reactivity of the C-I Bond

The C-I bond in aryl iodides like 7-Iodobenzofuran-3(2H)-one is relatively weak compared to other carbon-halogen bonds, which makes it susceptible to cleavage under various conditions, facilitating substitution and coupling reactions.

Electrophilic Aromatic Substitution: The benzofuranone ring system is generally susceptible to electrophilic attack. The preferential position for electrophilic substitution on the parent benzofuran (B130515) is typically the C-2 position. However, in this compound, the existing substituents—the iodine atom and the fused lactone ring—direct incoming electrophiles. The electron-withdrawing nature of the carbonyl group tends to deactivate the aromatic ring towards electrophilic substitution. Theoretical studies on related benzofuran systems suggest that electrophilic attack is most likely to occur at positions that lead to the most stable cationic intermediates, often referred to as sigma complexes. For benzofuran itself, attack at the 2-position is favored as it leads to a stabilized intermediate where the positive charge can be delocalized onto the benzene (B151609) ring. stackexchange.com

Nucleophilic Aromatic Substitution: Direct nucleophilic substitution of the iodine atom in this compound is challenging under standard conditions. Nucleophilic aromatic substitution typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. While the carbonyl group in the five-membered ring does exert an electron-withdrawing effect, its influence at the C-7 position is not as pronounced as a nitro group, for example. Therefore, these reactions often necessitate harsh conditions or the use of transition metal catalysts to proceed efficiently.

The C-I bond can undergo homolytic cleavage to generate an aryl radical. This reactivity can be harnessed in radical-mediated transformations to form new carbon-carbon or carbon-heteroatom bonds. Such reactions are often initiated by radical initiators or through single-electron transfer (SET) processes. For instance, radical C-H arylation of heterocycles like benzofurans has been demonstrated, although specific examples utilizing this compound as the radical precursor are not extensively documented in readily available literature. researchgate.nethw.ac.uk The general mechanism would involve the generation of the 7-benzofuran-3(2H)-one radical, which could then add to a suitable acceptor.

Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Position

The iodine substituent at the C-7 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecules by forming new carbon-carbon bonds under relatively mild conditions.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This compound, as an aryl iodide, is an ideal electrophilic partner for this reaction. The reactivity of aryl halides in Suzuki-Miyaura coupling follows the order I > Br > Cl, making the C-I bond at the C-7 position highly reactive. researchgate.net

This reaction allows for the introduction of a wide range of aryl and vinyl groups at the C-7 position. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Aryl/Alkenyl Boronic Acid/Ester | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 7-Phenylbenzofuran-3(2H)-one | Data not available in searched literature |

| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)benzofuran-3(2H)-one | Data not available in searched literature |

| 3 | Vinylboronic acid pinacol (B44631) ester | 7-Vinylbenzofuran-3(2H)-one | Data not available in searched literature |

While the Suzuki-Miyaura reaction is a standard method for aryl iodides, specific yield data for this compound was not found in the provided search results.

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for the alkynylation of aryl iodides like this compound.

The reaction provides a direct route to 7-alkynylbenzofuran-3(2H)-one derivatives, which are valuable precursors for the synthesis of more complex heterocyclic systems and natural products. The mechanism involves two interconnected catalytic cycles for palladium and copper.

Table 2: Representative Sonogashira Coupling Reactions

| Entry | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene | 7-(Phenylethynyl)benzofuran-3(2H)-one | Data not available in searched literature |

| 2 | Ethynyltrimethylsilane | 7-((Trimethylsilyl)ethynyl)benzofuran-3(2H)-one | Data not available in searched literature |

| 3 | Propargyl alcohol | 7-(3-Hydroxyprop-1-yn-1-yl)benzofuran-3(2H)-one | Data not available in searched literature |

Specific examples and yields for the Sonogashira coupling of this compound were not detailed in the available search results.

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. researchgate.net This reaction is a powerful method for the arylation of olefins and can be applied to this compound to introduce alkenyl substituents at the C-7 position.

The reaction typically proceeds via oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the olefin into the palladium-aryl bond, and finally, β-hydride elimination to release the olefinated product.

Table 3: Representative Heck Reactions

| Entry | Olefin | Product | Yield (%) |

|---|---|---|---|

| 1 | Styrene | 7-((E)-2-Phenylvinyl)benzofuran-3(2H)-one | Data not available in searched literature |

| 2 | Methyl acrylate | Methyl (E)-3-(benzofuran-3(2H)-on-7-yl)acrylate | Data not available in searched literature |

| 3 | 1-Octene | 7-((E)-Oct-1-en-1-yl)benzofuran-3(2H)-one | Data not available in searched literature |

Detailed research findings on the Heck reaction specifically with this compound are not present in the provided search results.

Carbonylative Cross-Couplings and Carboalkoxylation

The iodine substituent on the aromatic ring of this compound serves as a key functional group for introducing carbonyl functionalities through palladium-catalyzed reactions. These transformations are fundamental in organic synthesis for constructing more complex molecular architectures.

Carbonylative Cross-Couplings: This class of reactions involves the insertion of carbon monoxide (CO) into the carbon-iodine bond, facilitated by a palladium catalyst. The resulting acyl-palladium intermediate can then react with a variety of nucleophiles to yield amides, esters, and carboxylic acids. While specific examples utilizing this compound are not extensively documented, the general mechanism is well-established for iodoarenes. nih.gov For instance, aminocarbonylation and alkoxycarbonylation are powerful methods for this purpose. The reaction of an aryl iodide with CO and an amine or alcohol in the presence of a palladium catalyst and a base leads to the corresponding amide or ester. The chemoselectivity of such reactions, especially with bifunctional nucleophiles like aminoalcohols, can often be controlled by adjusting reaction parameters such as the choice of base and substrate ratios. nih.gov

Carboalkoxylation: This process directly introduces an ester group (carboalkoxy group) and is a subset of carbonylative coupling. The reaction is typically performed under a carbon monoxide atmosphere with an alcohol serving as both the nucleophile and often the solvent. A palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine ligand (e.g., dppf) and a base, is commonly employed. This method provides a direct route to synthesize benzoate esters from aryl iodides. A plausible pathway for the carboalkoxylation of this compound would result in the formation of methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate, a valuable intermediate for further functionalization.

A related transformation is the cascade carbonylation/Heck reaction/esterification, which can produce complex γ-ketoesters from appropriate starting materials, highlighting the synthetic utility of palladium-catalyzed carbonylation. researchgate.net

Table 1: Representative Palladium-Catalyzed Carbonylation Reactions of Aryl Iodides

| Aryl Iodide Substrate | Nucleophile | Catalyst System | Product Type |

|---|---|---|---|

| Iodobenzene (B50100) | Ethanolamine | Pd(OAc)₂ / DPEPhos, DBU | Amide alcohol or Amide ester nih.gov |

| 2-(1-Hexynyl)phenol | Methanol / CO | PdCl₂ / CuCl₂ | Methyl 2-butylbenzofuran-3-carboxylate clockss.org |

Reactivity of the Benzofuranone Ring System

The benzofuranone core possesses multiple reactive sites that allow for diverse chemical modifications, including ring-opening, functionalization of the ketone, and derivatization of the adjacent methylene (B1212753) group.

Ring-Opening Reactions and Skeletal Rearrangements

The strained five-membered ring of the benzofuranone system is susceptible to cleavage under certain conditions, leading to skeletal rearrangements and the formation of different heterocyclic or open-chain structures.

Ring-Opening Reactions: Base-mediated hydrolysis can lead to the opening of the lactone ring. For example, treatment of related benzoxazinones (which contain a similar fused ring system) with potassium hydroxide in ethanol results in the cleavage of the heterocyclic ring to form a substituted benzoic acid derivative. nih.gov A similar reaction applied to this compound would be expected to yield a derivative of 2-(iodophenoxy)acetic acid.

Functionalization of the Ketone Moiety

The carbonyl group at the 3-position is a primary site for reactivity, behaving as a typical ketone. It readily undergoes condensation and olefination reactions.

Aldol-Type Condensations: The ketone can react with aldehydes and other carbonyl compounds under basic or acidic conditions to form new carbon-carbon bonds at the 2-position, typically resulting in an α,β-unsaturated system. The most common example is the synthesis of aurones (2-benzylidenebenzofuran-3(2H)-ones) via the Claisen-Schmidt condensation of benzofuran-3(2H)-ones with benzaldehydes. mdpi.com This reaction is often catalyzed by acid or base. Solvent-free methods using clay catalysts under microwave irradiation have also been developed for the condensation with α,β-dicarbonyl compounds. mdpi.com

Wittig Reaction: The ketone can be converted into an exocyclic double bond through the Wittig reaction. wikipedia.orglumenlearning.com This reaction involves a triphenyl phosphonium ylide (Wittig reagent), which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield an alkene and triphenylphosphine oxide. masterorganicchemistry.com The use of a non-stabilized ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would convert this compound into 7-Iodo-3-methylene-2,3-dihydrobenzofuran. The stereochemistry of the resulting alkene can often be controlled based on the nature of the ylide (stabilized vs. non-stabilized). organic-chemistry.orgpitt.edu

Table 2: Examples of Ketone Functionalization in Benzofuran-3(2H)-ones

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Aldol Condensation | Benzaldehyde | (E/Z)-2-Benzylidenebenzofuran-3(2H)-one (Aurone) mdpi.com |

| Aldol Condensation | Benzil (α,β-dicarbonyl) | 2-(2-Oxo-1,2-diphenylethylidene)benzofuran-3(2H)-one mdpi.com |

Derivatization of the 2-Position

The methylene group (C2) alpha to the ketone is activated, making its protons acidic and enabling a range of derivatization reactions, including the formation of quaternary carbon centers.

The C2 position can be functionalized through various C-H activation and annulation strategies. For example, Rh(III)-catalyzed C-H/C-C bond activation and cascade annulation of salicylaldehydes, cyclopropanols, and alcohols have been used to synthesize 2,2-disubstituted benzofuran-3(2H)-ones. researchgate.net Furthermore, asymmetric synthesis methods have been developed to create chiral quaternary centers at this position. An asymmetric dual-metal relay catalysis, combining Rh-catalyzed enantioselective addition with Pd-catalyzed intramolecular C-O coupling, allows for the efficient synthesis of gem-diaryl benzofuran-3(2H)-ones with high enantioselectivity. organic-chemistry.org These methods highlight the capability to introduce complex substituents at the C2 position, which is crucial for building molecular diversity.

Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve selective transformations.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In this compound, a key challenge is achieving selectivity between the aryl iodide and the ketone/α-methylene unit.

Palladium-catalyzed cross-coupling reactions would be highly chemoselective for the C-I bond, leaving the benzofuranone ring intact, as the oxidative addition to the C-I bond is much more facile under these conditions.

Base-catalyzed reactions , such as an Aldol condensation, would selectively involve the α-protons at the C2 position and the ketone at C3, without affecting the C-I bond. rsc.org

Gold(I)-catalyzed transformations of related systems have shown that selectivity can be controlled by the choice of ligand, leading to completely different product scaffolds from the same starting material. nih.gov

Regioselectivity: This is crucial in the synthesis of substituted benzofuranones to ensure the correct placement of functional groups on the aromatic ring. The synthesis of 7-iodobenzofurans (not benzofuranones) via a palladium-catalyzed tandem α-arylation/intramolecular O-arylation of 1,2,3-triiodobenzenes demonstrates remarkable regioselectivity, with the initial coupling occurring exclusively at the least sterically hindered iodine position. nih.govresearchgate.net Such principles are vital for the controlled synthesis of precursors like this compound.

Stereoselectivity: Many reactions involving the benzofuranone scaffold can create new stereocenters, making stereocontrol an important consideration.

Derivatization at the 2-position: The formation of 2-substituted or 2,2-disubstituted benzofuran-3(2H)-ones can generate a stereocenter. Asymmetric catalysis, such as using chiral squaramide catalysts in [4+2] cyclizations or dual-metal relay catalysis, has been successfully employed to control the stereochemical outcome with high diastereoselectivity and enantioselectivity. organic-chemistry.orgacs.org

Functionalization of the Ketone: In Aldol-type condensations, (E) and (Z) isomers of the resulting exocyclic double bond can be formed. The stereoselectivity often depends on the reaction conditions and the nature of the substituents. mdpi.com Similarly, the Wittig reaction's stereochemical outcome (E vs. Z alkene) is highly dependent on the stability of the ylide reagent and the reaction conditions. organic-chemistry.org

Applications of 7 Iodobenzofuran 3 2h One As a Key Synthetic Building Block

Construction of Complex Heterocyclic Systems and Fused Architectures

The presence of the 7-iodo group allows for the fusion of the benzofuranone ring system with other heterocyclic and carbocyclic structures through the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the synthesis of novel polycyclic compounds with potential applications in materials science and medicinal chemistry.

The fusion of benzofuran (B130515) moieties onto nucleoside frameworks represents a strategy for creating novel analogues with modified biological activities. While direct synthesis from 7-iodobenzofuran-3(2H)-one is not explicitly detailed in the available literature, a closely related precursor, 7-iodobenzofuran (B2966259), is utilized in the synthesis of benzofuro-fused 7-deazapurine nucleosides. iau.ir The synthetic sequence involves a Negishi cross-coupling reaction between 7-iodobenzofuran and a zincated dichloropyrimidine, followed by azidation and a photochemical cyclization to form the tetracyclic nucleobase. iau.ir This nucleobase is then glycosylated to yield the target nucleoside analogues. This synthesis highlights the utility of the 7-iodo-benzofuran scaffold as a building block for complex, fused heterocyclic systems.

The conjugation of ferrocene (B1249389) with pharmacologically active scaffolds is a known strategy to enhance or modulate biological activity. Although the direct use of this compound is not documented, palladium- and copper-catalyzed reactions are employed to synthesize ferrocene-benzofuran hybrids from other iodinated benzofuran precursors, such as 3-iodo-2-phenylbenzofuran. nih.gov Key reactions in this synthesis include Sonogashira coupling and aminocarbonylation, which effectively link the ferrocenyl and benzofuran moieties. nih.govrsc.org These hybrid molecules have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating that the combination of these two distinct chemical entities can lead to compounds with interesting biological properties. nih.govresearchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions for Ferrocene-Benzofuran Hybrid Synthesis nih.gov

| Entry | Benzofuran Substrate | Ferrocene Reagent | Coupling Type | Product |

|---|---|---|---|---|

| 1 | 3-Iodo-2-phenylbenzofuran | Aminomethylferrocene | Aminocarbonylation | N-(Ferrocenylmethyl)-2-phenylbenzofuran-3-carboxamide |

The 7-iodo substituent on the benzofuranone ring is an ideal functional group for palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which are instrumental in the construction of extended polycyclic aromatic systems. nii.ac.jprsc.org This reaction couples a terminal alkyne with an aryl halide. By reacting this compound with various alkynes, it is possible to introduce new carbon-carbon bonds at the 7-position, thereby extending the aromatic system. Subsequent intramolecular cyclization reactions can then be employed to form new fused rings. While specific examples starting from this compound are not prevalent in the literature, the general strategy is well-established for building complex polyheterocyclic compounds from iodo-substituted heterocycles. dntb.gov.uascispace.com This approach allows for the systematic construction of diverse and complex molecular architectures.

Diversification and Functionalization of the Benzofuranone Scaffold

Beyond its use in constructing fused ring systems, this compound is a key intermediate for modifying the benzofuranone core itself. The reactivity of both the ketone and the aryl iodide allows for a wide range of chemical transformations.

Aurones, or 2-benzylidenebenzofuran-3(2H)-ones, are a class of flavonoids known for their characteristic yellow color and diverse biological activities. nih.govresearchgate.net They are typically synthesized through an Aldol or Knoevenagel condensation between a benzofuran-3(2H)-one and an aromatic aldehyde. iau.irmdpi.com

The reaction of this compound with various substituted benzaldehydes under basic or acidic conditions would yield a series of 7-iodo-aurone derivatives. The presence of the iodine atom in the final aurone (B1235358) structure provides a valuable site for further functionalization via cross-coupling reactions, allowing for the creation of a diverse library of aurone analogues. nih.govrsc.org

Table 2: Representative Knoevenagel Condensation for Aurone Synthesis iau.ir

| Entry | Benzofuran-3(2H)-one | Aldehyde | Catalyst | Product |

|---|---|---|---|---|

| 1 | 4,6-Dimethoxybenzofuran-3(2H)-one | 3-Bromo-4,5-dimethoxybenzaldehyde | KOH | (Z)-2-(3-Bromo-4,5-dimethoxybenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one |

| 2 | This compound (Proposed) | Benzaldehyde | Base/Acid | (Z)-2-Benzylidene-7-iodobenzofuran-3(2H)-one |

The benzofuranone scaffold is a common motif in many biologically active compounds. nih.govscienceopen.com Halogenated heterocyclic compounds, such as this compound, are particularly valuable in medicinal chemistry as they serve as versatile intermediates for the synthesis of compound libraries for drug discovery. nih.gov The carbon-iodine bond can be readily transformed using a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions.

This allows for the systematic introduction of a wide range of substituents at the 7-position of the benzofuranone core. By varying the coupling partner, chemists can rapidly generate a large number of analogues with diverse chemical properties. This approach is fundamental to establishing structure-activity relationships (SAR) and optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. For instance, coupling with various boronic acids (Suzuki reaction) would yield 7-arylbenzofuranones, while coupling with amines (Buchwald-Hartwig reaction) would produce 7-aminobenzofuranones, each with distinct potential for biological interactions.

Table 3: Common Cross-Coupling Reactions for Scaffold Diversification

| Reaction Name | Coupling Partners | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C-C | Introduction of aryl or vinyl groups |

| Heck Coupling | Alkene | C-C | Introduction of vinyl groups |

| Sonogashira Coupling | Terminal Alkyne | C-C | Introduction of alkynyl groups |

| Buchwald-Hartwig Amination | Amine | C-N | Introduction of amino groups |

Precursor in Advanced Organic Synthesis Strategies

This compound is a versatile heterocyclic compound that serves as a valuable precursor in sophisticated organic synthesis methodologies. Its structure, featuring a rigid benzofuranone core and a strategically placed iodine atom, makes it an ideal starting point for constructing complex molecular architectures. The iodine atom, in particular, functions as a highly effective synthetic handle, enabling a wide array of chemical transformations. This reactivity is especially pertinent in modern drug discovery paradigms such as fragment-based drug discovery and late-stage functionalization, where precise and efficient molecular elaboration is paramount.

Utility in Fragment-Based Drug Discovery (FBDD) Scaffolds

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. drughunter.comyoutube.com The process begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. drughunter.com Once a binding fragment is identified, it is progressively optimized and elaborated into a more potent, drug-like molecule. youtube.com

The this compound scaffold is well-suited for this approach. The benzofuranone core itself is a "privileged" structure found in numerous biologically active compounds, increasing the likelihood of identifying meaningful interactions with protein targets. scienceopen.comresearchgate.net In an FBDD context, the 7-iodo- derivative provides a robust starting point with a defined three-dimensional shape for probing binding pockets.

The true synthetic utility in FBDD lies in the carbon-iodine bond. The iodine atom serves as a versatile handle for "fragment growing," a key optimization strategy where the initial fragment hit is extended to engage with adjacent pockets on the target protein, thereby increasing affinity and potency. A variety of well-established palladium-catalyzed cross-coupling reactions can be employed for this purpose, allowing for the systematic and controlled introduction of diverse chemical functionalities. researchgate.net For instance, a study on the development of inhibitors for Escherichia coli DsbA utilized a bromobenzofuran scaffold, demonstrating the value of a halogenated benzofuran core in an FBDD campaign where the initial fragment was chemically elaborated to improve binding affinity. nih.gov

The table below details the principal cross-coupling reactions that can be applied to the this compound scaffold for fragment elaboration.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Functionality Introduced |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd Catalyst, Base | Aryl or Heteroaryl Group |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu Catalyst, Base | Alkynyl Group |

| Heck Coupling | Alkene | Pd Catalyst, Base | Alkenyl (Vinyl) Group |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Base | Amino Group |

| Carbonylation | Carbon Monoxide | Pd Catalyst | Carbonyl Derivatives (e.g., Esters, Amides) |

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a highly impactful strategy in medicinal chemistry that involves introducing or modifying functional groups on a complex, often drug-like, molecule in the final steps of its synthesis. This approach allows chemists to rapidly generate a library of analogues from a common advanced intermediate, enabling the fine-tuning of pharmacological properties such as potency, selectivity, solubility, and metabolic stability without the need for a lengthy de novo synthesis for each new compound.

This compound is an exemplary building block for LSF strategies. If the core benzofuran-3(2H)-one structure is identified as a key pharmacophore, incorporating a 7-iodo substituent early in the synthesis provides a reactive site for later diversification. The C(sp²)–I bond is readily activated by transition metal catalysts, particularly palladium, making it an ideal anchor point for a multitude of cross-coupling reactions. researchgate.net

This capability allows for the efficient exploration of the structure-activity relationship (SAR) around the 7-position of the scaffold. For example, a lead compound containing the this compound moiety can be coupled with a diverse array of boronic acids (Suzuki coupling) to probe the effect of different aromatic and heteroaromatic substituents on target engagement. Similarly, Sonogashira or Heck couplings can introduce linear alkynes or vinyl groups, respectively, altering the steric and electronic profile of the molecule. The utility of iodo-substituted benzofuranones as synthetic intermediates for modification has been demonstrated in the synthesis of radiolabeled imaging agents, where the iodine atom provides a site for derivatization. nih.gov

The following table summarizes key LSF reactions that leverage the reactivity of the 7-iodo group.

| LSF Reaction | Reactant | Purpose/Outcome |

|---|---|---|

| Suzuki Coupling | Boronic acids/esters | Introduce aryl/heteroaryl groups to modulate potency or solubility. |

| Sonogashira Coupling | Terminal alkynes | Install rigid, linear linkers or pharmacophores. |

| Stille Coupling | Organostannanes | Form C-C bonds under mild conditions, suitable for sensitive substrates. |

| Buchwald-Hartwig Amination | Amines, Amides | Introduce nitrogen-containing groups to form hydrogen bonds or improve physicochemical properties. |

| Radioiodination | Radioactive Iodide (e.g., 125I) | Prepare radiolabeled tracers for imaging or binding studies. |

Computational and Mechanistic Investigations of 7 Iodobenzofuran 3 2h One Chemistry

Theoretical Studies on Reaction Mechanisms and Pathways

Detailed theoretical studies focused exclusively on the reaction mechanisms of 7-Iodobenzofuran-3(2H)-one are not extensively documented in publicly available research. However, computational chemistry provides a powerful toolkit to predict and understand the behavior of such molecules. General principles from studies on related benzofuran (B130515) and iodinated heterocyclic systems can offer valuable insights into the potential reaction pathways and reactivity of this specific compound.

Density Functional Theory (DFT) Calculations for Understanding Reactivity

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for elucidating the electronic structure and reactivity of organic molecules. For this compound, DFT calculations would be instrumental in understanding several key aspects of its chemical behavior. These calculations can map the electron density distribution, identify the most electron-rich and electron-deficient sites, and determine the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for predicting how the molecule will interact with various reagents.

For instance, the presence of the iodine atom at the 7-position is expected to influence the aromatic ring's electron density through inductive and resonance effects. Similarly, the carbonyl group and the ether linkage in the furanone ring create distinct electronic environments. DFT calculations can precisely quantify these effects, providing a basis for predicting the regioselectivity of electrophilic and nucleophilic substitution reactions. Although specific DFT studies on this compound are scarce, the principles have been applied to a wide array of benzofuran derivatives, demonstrating the reliability of this theoretical approach. researchgate.netrsc.org

Elucidation of Transition States and Intermediates

A central goal of mechanistic chemistry is the characterization of transient species, such as transition states and intermediates, which govern the rate and outcome of a chemical reaction. Computational methods, particularly DFT, are invaluable for modeling these high-energy, short-lived structures that are often difficult or impossible to observe experimentally.

In the context of reactions involving this compound, computational chemists can model potential reaction coordinates to locate the transition state structures for various proposed pathways. By calculating the activation energies associated with these transition states, the most favorable reaction mechanism can be identified. For example, in a hypothetical nucleophilic substitution reaction, DFT could be used to compare the energy barriers for different approach trajectories of the nucleophile and to elucidate the structure of the resulting intermediate. While specific data for this compound is not available, studies on the halogenation and cyclization of other heterocycles have successfully used these methods to understand reaction mechanisms. nih.govnih.govmdpi.com

Prediction of Reactivity and Selectivity in Novel Transformations

The predictive power of computational chemistry is one of its most significant assets. By building and analyzing a computational model of this compound, chemists can explore its potential reactivity in a wide range of hypothetical transformations before committing to laborious and resource-intensive experimental work.

Computational tools can be used to screen a virtual library of reactants and catalysts to identify promising candidates for new reactions. For example, by calculating reaction enthalpies and activation energies, it is possible to predict whether a proposed transformation is thermodynamically favorable and kinetically accessible. Furthermore, these calculations can provide insights into the factors that control selectivity, such as regioselectivity and stereoselectivity, allowing for the rational design of experiments to favor the desired product.

In Silico Modeling for Catalyst Design and Optimization

The design and optimization of catalysts are critical for the development of efficient and sustainable chemical processes. In silico modeling has become an indispensable tool in this field, enabling the rational design of catalysts with enhanced activity, selectivity, and stability.

For reactions involving this compound, computational modeling could be employed to design catalysts tailored for specific transformations. For instance, if a particular cross-coupling reaction is desired, DFT calculations could be used to study the interaction of the benzofuranone substrate with various metal catalysts and ligands. By understanding the binding modes and the electronic interactions between the substrate and the catalyst at the molecular level, researchers can identify key structural features of the catalyst that are essential for its performance. This knowledge can then be used to propose new, more effective catalyst designs, accelerating the discovery of novel and efficient synthetic methodologies.

While the application of these computational strategies specifically to this compound is yet to be extensively reported, the foundational principles and methodologies are well-established within the broader field of organic chemistry. As interest in the unique properties and applications of halogenated heterocycles continues to grow, it is anticipated that detailed computational and mechanistic investigations of this compound will be undertaken, further enriching our understanding of its chemistry.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For the synthesis of 7-Iodobenzofuran-3(2H)-one and its derivatives, future efforts will likely concentrate on minimizing environmental impact by developing more sustainable protocols.

Key areas of development include:

Visible-Light-Mediated Synthesis: Recent advancements have demonstrated the synthesis of related dihydrobenzofuran structures using visible light in conjunction with a simple I2/SnCl2 promoter system. mdpi.comdntb.gov.ua This approach is environmentally friendly, proceeds under mild conditions, and aligns with the goals of sustainable chemistry. mdpi.com

Microwave-Assisted and Solventless Reactions: The use of microwave irradiation, particularly in solventless conditions, offers a significant green advantage. For instance, the condensation of benzofuran-3(2H)-ones with dicarbonyl compounds has been effectively catalyzed by clay under microwave irradiation, providing rapid, high-yielding reactions without the need for conventional solvents. mdpi.com

Aqueous Media and Green Reagents: Shifting from traditional organic solvents to water is a primary goal of green chemistry. nih.gov The use of reagents like Selectfluor, which is stable and effective in aqueous media for certain transformations, represents a move toward more environmentally benign processes. nih.govresearchgate.net

Efficient Iodocyclization Methods: Modern iodocyclization techniques, which are fundamental to creating the iodo-benzofuran core, have become highly efficient. The use of specific iodinating agents such as bis(2,4,6-collidine)iodonium hexafluorophosphate (B91526) ([I(coll)2PF6]) can complete reactions in seconds at room temperature with high yields, reducing energy consumption and waste. medcraveonline.commedcraveonline.com

| Green Strategy | Example Application in Benzofuranone Synthesis | Key Advantages |

| Visible-Light Catalysis | Oxyselenocyclization of 2-allylphenols | Uses a renewable energy source, mild reaction conditions. mdpi.comdntb.gov.ua |

| Microwave Irradiation | Clay-catalyzed condensation of benzofuran-3(2H)-one | Reduced reaction times, often solvent-free, high yields. mdpi.com |

| Aqueous Synthesis | Selectfluor-mediated oxidation reactions | Reduces reliance on volatile organic compounds (VOCs), low cost, non-toxic solvent. nih.gov |

| Advanced Reagents | Iodocyclization using [I(coll)2PF6] | Extremely rapid reactions at room temperature, high efficiency and yields. medcraveonline.commedcraveonline.com |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The presence of the iodine atom at the C7 position and the ketone at C3 makes this compound a candidate for exploring novel chemical transformations that go beyond standard cross-coupling reactions.

Future research is expected to investigate:

Halogen Dance Reactions: A fascinating and unconventional transformation known as the "halogen dance" has been observed in related iodinated heterocycles like 2-iodobenzofuran. researchgate.net In this reaction, treatment with a strong base causes the iodine atom to migrate to an adjacent, deprotonated position. researchgate.net Investigating whether a similar rearrangement can be induced in this compound could unlock new pathways to previously inaccessible isomers.

Rearrangement and Isomerization Strategies: The benzofuran-3(2H)-one core can be accessed through the strategic rearrangement of precursors like 2-hydroxychalcones. nih.govscispace.com By carefully selecting reaction conditions (e.g., specific solvents and catalysts), it is possible to selectively produce different isomers. nih.gov Applying such strategies could lead to novel transformations of the 7-iodo substituted scaffold.

C-H Functionalization: While the carbon-iodine bond is a prime site for functionalization, direct C-H functionalization at other positions on the ring represents a highly atom-economical approach. Relay catalysis systems (e.g., Rh/Co) have been used for C-H functionalization and annulation to build the benzofuran-3(2H)-one core, and similar strategies could be adapted for post-synthesis modification. organic-chemistry.org

Domino and Cascade Reactions: Designing one-pot reactions where an initial transformation at the iodine or ketone is followed by a cascade of bond-forming events can rapidly increase molecular complexity. Such processes, including domino Friedel-Crafts/lactonization reactions, are efficient and can generate diverse molecular libraries from a common starting material. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

To transition laboratory-scale discoveries to practical applications, the integration of modern automation and continuous manufacturing processes is essential. Flow chemistry offers numerous advantages over traditional batch synthesis, particularly for scalability and safety. organic-chemistry.org

Future directions in this area include:

Enhanced Safety and Control: The synthesis of heterocyclic compounds can involve reactive intermediates or energetic reagents. Continuous-flow systems enhance safety by minimizing the volume of hazardous materials at any given time and allowing for precise control over reaction parameters like temperature, pressure, and residence time. organic-chemistry.org

Scalability and Efficiency: Flow chemistry is highly scalable, enabling the production of multi-gram quantities of a target compound with high consistency and turnover numbers. organic-chemistry.org This is crucial for producing sufficient material for further research or preclinical studies.

Multi-Step Automated Synthesis: Automated platforms can link multiple reaction steps in a continuous sequence, including synthesis, work-up, and purification. Applying this to the synthesis of this compound and its subsequent derivatization would accelerate the discovery of new compounds by enabling high-throughput screening of reaction conditions and building blocks.

Design of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is paramount for improving the synthesis of complex molecules like this compound.

Emerging research will likely focus on:

Advanced Metal Catalysis: While palladium-catalyzed reactions are well-established for C-I bond functionalization researchgate.net, other metals are being explored for unique reactivity. Rhodium(II) has been used for oxy-alkynylation to form the benzofuran-3-one core, while dual Rh/Co relay catalysis enables C-H functionalization. organic-chemistry.org Gold-catalyzed isomerization of precursors offers another mild and efficient route to the core structure. researchgate.net

Asymmetric Catalysis: For applications where stereochemistry is critical, the development of asymmetric catalytic systems is a major goal. N-Heterocyclic Carbenes (NHCs) have been used as organocatalysts in intramolecular reactions to yield benzofuranones. researchgate.netorganic-chemistry.org Furthermore, dual-metal relay catalysis combining rhodium and palladium with chiral ligands has enabled the highly enantioselective synthesis of benzofuran-3(2H)-ones containing quaternary carbon centers. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. Heteroleptic Cu(I)-photosensitizers have been used in domino radical relay processes to construct related heterocyclic systems, a strategy that could be adapted for novel transformations involving the this compound scaffold. researchgate.net

| Catalyst Type | Example System | Transformation Achieved | Key Advantages |

| Metal Catalysis | Rh(II) or Rh/Co Relay | Oxy-alkynylation or C-H Annulation | High functional group compatibility, access to quaternary centers. organic-chemistry.org |

| Metal Catalysis | Gold (Au) | Isomerization of o-alkynyl phenols | Metal-free variants possible, mild conditions. researchgate.net |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | Intramolecular Nucleophilic Substitution | Metal-free, can provide enantioselectivity. researchgate.netorganic-chemistry.org |

| Dual Catalysis | Rh / Chiral Ligand + Pd | Asymmetric 1,2-addition / C-O Coupling | Highly enantioselective synthesis of complex structures. organic-chemistry.org |

| Photocatalysis | Cu(I)-Photosensitizer | Domino Radical Relay | Utilizes visible light, enables radical-based transformations. researchgate.net |

常见问题

Q. What statistical methods are suitable for analyzing bioactivity data across derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。